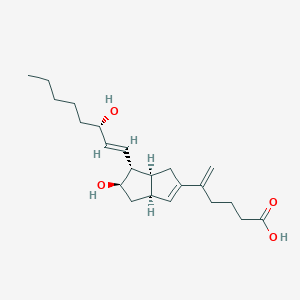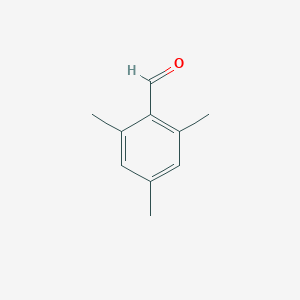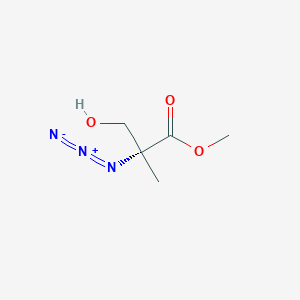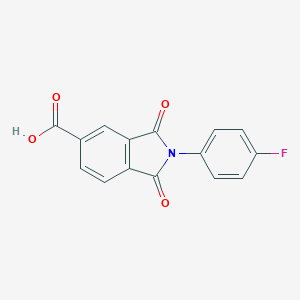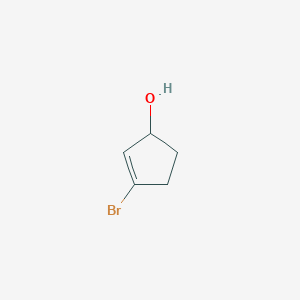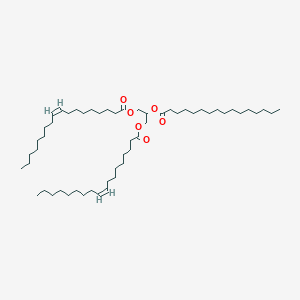
1,3-Dioleoyl-2-palmitoylglycerol
Overview
Description
PP242, also known as Torkinib, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is an ATP-competitive inhibitor that targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and cellular biology .
Mechanism of Action
Target of Action
1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triglyceride that is primarily targeted towards the digestive system of infants . It is a significant component of human milk fat substitutes (HMFS) and is often supplemented in infant formulas . The primary targets of OPO are the digestive enzymes and the gut microbiota of infants .
Mode of Action
OPO mimics the nutritional properties of human milk, providing a significant portion of the dietary energy for infants . The unique structure of OPO, with palmitic acid at the sn-2 position and oleic acid at the sn-1,3 positions, is essential for the absorption of fatty acids in the infant gut . This specific arrangement of fatty acids in OPO is better absorbed by forming micelles with bile acids .
Biochemical Pathways
OPO is involved in the lipid metabolism pathway. It is efficiently utilized by the infant’s gut microbiota, enhancing the production of short-chain fatty acids and lactic acid . This process promotes the growth of beneficial gut bacteria like Bifidobacterium, while inhibiting the growth of potentially harmful bacteria like Enterobacter .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of OPO contribute to its high bioavailability. The specific structure of OPO facilitates its digestion and absorption in the infant gut . The absorbed OPO is then metabolized to provide energy for the infant . The exact pharmacokinetic properties of OPO are still under investigation.
Result of Action
The action of OPO results in several beneficial effects on infants. These include remitting constipation, improved calcium and fatty acid absorption, and improved bone development . Additionally, OPO supplementation can lead to stool softening, cognitive and visual function improvement, and lessening constipation and crying episodes in infants .
Action Environment
The action of OPO can be influenced by various environmental factors. For instance, OPO is sensitive to oxygen and light during the production process, which can result in the loss of its original nutrition and production of harmful substances . Therefore, careful handling and storage of OPO are crucial to maintain its efficacy and stability.
Biochemical Analysis
Biochemical Properties
OPO plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the synthesis of OPO involves the use of Novozym 435, a lipase enzyme . The interaction between OPO and these biomolecules often involves the formation of micelles with bile acids, which aids in the absorption of dietary triacylglycerols .
Cellular Effects
The effects of OPO on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, OPO supplementation has been shown to enhance the production of short-chain fatty acids and lactic acid by microbiota . It also promotes the growth of Bifidobacterium while inhibiting the growth of Enterobacter .
Molecular Mechanism
The mechanism of action of OPO at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the synthesis of OPO involves the reaction of purified 1,3-diolein with palmitic acid, indicating a binding interaction with these biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of OPO in laboratory settings can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, OPO microcapsules have been shown to have a slow-release effect, with 92.3% of oil released from the microencapsulated OPO after 2 hours of simulated intestinal fluid digestion .
Metabolic Pathways
OPO is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the synthesis of OPO involves the use of Novozym 435, a lipase enzyme, indicating an interaction with this enzyme .
Transport and Distribution
OPO is transported and distributed within cells and tissues. While specific transporters or binding proteins that it interacts with have not been identified, it is known that OPO can be efficiently utilized by toddler fecal microbiota .
Subcellular Localization
It is known that OPO can be efficiently utilized by toddler fecal microbiota, suggesting that it may be localized in the gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
PP242 can be synthesized through a multi-step process involving the reaction of specific chemical precursorsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to optimize yield and purity .
Industrial Production Methods
While detailed industrial production methods for PP242 are not widely published, the compound is typically produced in research laboratories using standard organic synthesis techniques. The process involves the preparation of stock solutions, which are then used in various experimental assays. The compound is often stored at low temperatures to maintain stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
PP242 primarily undergoes reactions related to its role as an mTOR inhibitor. These reactions include binding to the active site of mTOR kinase, thereby inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The primary reagents used in the preparation and application of PP242 include DMSO and ethanol. The compound is often dissolved in these solvents to create stock solutions for use in cell culture assays and other experimental setups. The working concentration of PP242 in these assays typically ranges from 250 nanomolar to 1 micromolar .
Major Products Formed
The major product formed from the interaction of PP242 with mTOR is the inhibition of mTORC1 and mTORC2 activity. This inhibition leads to downstream effects on cellular processes such as protein synthesis, cell growth, and autophagy .
Scientific Research Applications
PP242 has a wide range of scientific research applications, particularly in the fields of cancer research, cellular biology, and medicine. Some of the key applications include:
Cancer Research: PP242 has been shown to exhibit potent anticancer effects against various cancer types, including leukemia, colorectal cancer, and esophageal squamous cell carcinoma. .
Cellular Biology: PP242 is used to study the role of mTOR in cellular processes such as autophagy, protein synthesis, and cell proliferation. .
Medicine: PP242 has potential therapeutic applications in the treatment of diseases characterized by dysregulated mTOR signaling, such as cancer and metabolic disorders. .
Comparison with Similar Compounds
PP242 is unique in its ability to inhibit both mTORC1 and mTORC2, making it distinct from other mTOR inhibitors such as rapamycin, which primarily targets mTORC1. Similar compounds to PP242 include:
Torin 1: Another ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2.
AZD8055: A selective mTOR inhibitor with similar properties to PP242.
KU-0063794: An mTOR inhibitor that targets both mTORC1 and mTORC2, similar to PP242
PP242’s ability to inhibit both mTOR complexes and its selectivity for mTOR over other kinases make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTGNVIVNZLPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393127 | |
| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-07-0 | |
| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and formula of 1,3-Dioleoyl-2-palmitoylglycerol?
A1: this compound is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and a palmitic acid molecule at the sn-2 position.
Q2: How is this compound typically produced?
A2: OPO is primarily produced through two main methods:
- Enzymatic Acidolysis: This method utilizes sn-1,3-specific lipases to catalyze the transesterification reaction between a triglyceride source rich in palmitic acid, such as palm stearin or lard, and oleic acid. [, , ]
- Fractionation and Enzymatic Modification: This approach involves enriching triacylglycerols with a high content of sn-2 palmitic acid through fractionation techniques, followed by enzymatic acidolysis with oleic acid to achieve the desired OPO structure. [, ]
Q3: What analytical techniques are commonly employed to characterize and quantify this compound?
A3: Several analytical techniques are used for OPO characterization and quantification:
- Gas Chromatography (GC): GC is widely used to determine the fatty acid composition of OPO-rich oils and infant formulas. [, ]
- High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC and silver ion (Ag+)-HPLC are effective for separating structurally similar triacylglycerols, including OPO and its isomers. [, ]
- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR enables the analysis of fatty acid positional distribution within the triacylglycerol structure. []
- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique provides comprehensive characterization of triacylglycerol profiles in complex mixtures, including the identification and quantification of individual OPO isomers. []
Q4: What are the key benefits of incorporating this compound into infant formula?
A4: OPO, mimicking the structure of human milk fat, offers several potential benefits when added to infant formula:
- Improved Fatty Acid Absorption: The specific arrangement of fatty acids in OPO facilitates better absorption of palmitic acid and calcium, reducing the formation of calcium soaps and potentially decreasing instances of constipation in infants. [, ]
- Enhanced Growth and Development: Studies suggest that infants fed OPO-enriched formula exhibit improved growth patterns and bone mineralization compared to those fed standard formula. [, ]
- Positive Effects on Gut Microbiota: Research indicates that OPO supplementation might promote the growth of beneficial gut bacteria, such as Bifidobacterium, which play a crucial role in infant gut health. [, ]
- Potential Neurodevelopmental Benefits: While more research is needed, some studies propose that OPO, due to its similarity to human milk fat, may contribute to healthy brain development in infants. [, ]
Q5: How does the structure of this compound impact its digestion and absorption compared to other triacylglycerols?
A5: The sn-2 positioning of palmitic acid in OPO influences its digestion and absorption:
- Increased Hydrolysis: During digestion, pancreatic lipase preferentially cleaves fatty acids from the sn-1 and sn-3 positions of triacylglycerols. The OPO structure, with palmitic acid at sn-2, allows for more efficient release of oleic acid, which is readily absorbed. []
- Enhanced Calcium Absorption: The released palmitic acid from the sn-2 position forms soluble complexes with calcium, promoting calcium absorption and potentially reducing the formation of insoluble calcium soaps that contribute to constipation. []
Q6: Are there alternative sources for this compound besides enzymatic synthesis?
A6: While enzymatic synthesis remains the primary method for OPO production, researchers are exploring alternative sources, including:
- Natural Sources: Certain fish oils, like basa catfish oil, exhibit a triacylglycerol profile similar to human milk fat, with a high proportion of sn-2 palmitic acid. These oils could serve as potential sources for OPO through fractionation and enzymatic modification. [, ]
- Microbial Fermentation: Studies are investigating the use of microorganisms, like Rhodococcus opacus, to produce OPO through fermentation processes. []
Q7: What are the current research gaps and future directions for this compound research?
A7: Ongoing research on OPO is focused on:
- Optimizing Production: Scientists are continuously working to improve the efficiency and cost-effectiveness of OPO production through enzyme engineering, process optimization, and exploration of alternative sources. [, , ]
- Understanding Long-term Health Benefits: Further research is needed to investigate the long-term health impacts of OPO supplementation in infants, particularly regarding neurodevelopment, immune function, and metabolic health. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



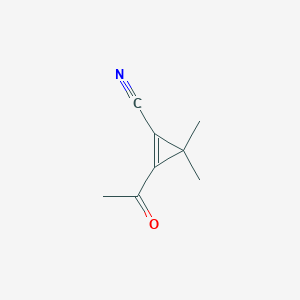
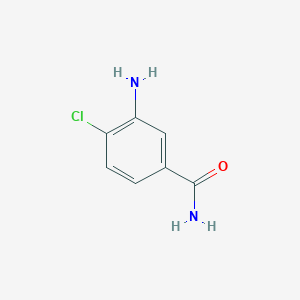

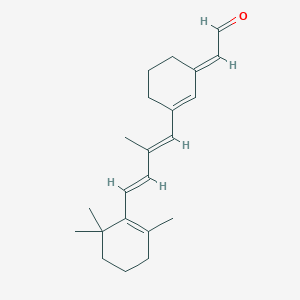

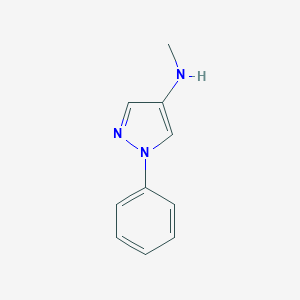
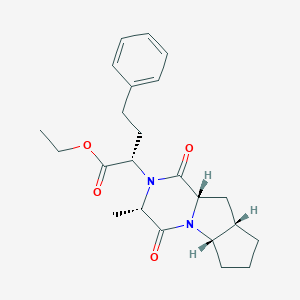
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
